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Abstract
L-365,260 is a potent and selective, non-peptide antagonist of the cholecystokinin-B (CCK-

B)/gastrin receptor. This document provides an in-depth technical overview of the

pharmacokinetics and pharmacodynamics of L-365,260, compiling data from various in vitro

and in vivo studies. It is intended to serve as a comprehensive resource for researchers,

scientists, and professionals involved in drug development and related fields. This guide

includes a detailed summary of its receptor binding affinity, its effects on gastric acid secretion

and central nervous system pathways, and its pharmacokinetic profile in humans. All

quantitative data are presented in structured tables for ease of comparison, and key

experimental methodologies are described in detail. Furthermore, signaling pathways and

experimental workflows are visualized using diagrams to facilitate a deeper understanding of

the compound's characteristics and the methods used to investigate them.

Introduction
L-365,260, with the chemical name (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-

benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), is a benzodiazepine derivative that acts as a

competitive antagonist at CCK-B/gastrin receptors.[1] These receptors are widely distributed

throughout the central nervous system and the gastrointestinal tract, where they are involved in

a variety of physiological processes, including anxiety, pain perception, and gastric acid

secretion.[1][2] The selectivity of L-365,260 for the CCK-B receptor over the CCK-A receptor
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subtype has made it a valuable tool for elucidating the distinct roles of these receptors.[1] This

guide synthesizes the available scientific literature to provide a detailed understanding of the

pharmacokinetic and pharmacodynamic properties of L-365,260.

Pharmacodynamics
The primary mechanism of action of L-365,260 is the competitive and stereoselective

antagonism of CCK-B/gastrin receptors.[1] This interaction has been extensively characterized

through in vitro binding assays and functional studies.

Receptor Binding Affinity
L-365,260 exhibits high affinity for CCK-B/gastrin receptors across various species. The

binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal

inhibitory concentration (IC50). A summary of these values is presented in Table 1.

Table 1: In Vitro Receptor Binding Affinity of L-365,260

Receptor Species/Tissue Parameter Value (nM) Reference

CCK-B/Gastrin
Guinea Pig

Stomach
Ki 1.9 [1][3]

CCK-B Guinea Pig Brain Ki 2.0 [1][3]

CCK-B Rat Brain High Affinity
Similar to Guinea

Pig
[1]

CCK-B Mouse Brain High Affinity
Similar to Guinea

Pig
[1]

CCK-B Human Brain High Affinity
Similar to Guinea

Pig
[1]

CCK-B/Gastrin Dog Tissues IC50 20-40 [1]

CCK-B (CCK2) - IC50 2 [4]

CCK-A (CCK1) - IC50 280 [4]
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Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its

endogenous ligand gastrin or cholecystokinin, initiates a signaling cascade that leads to the

mobilization of intracellular calcium. This process is mediated by the Gq alpha subunit of the G-

protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the

cytoplasm. L-365,260, as a competitive antagonist, prevents the binding of agonists to the

CCK-B receptor, thereby inhibiting this signaling pathway.[5]
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Start

Prepare Tissue Homogenate
(e.g., Guinea Pig Brain or Stomach)

Add Radioligand
(e.g., [3H]L-365,260)

Add Unlabeled L-365,260
(at varying concentrations)

Incubate to Reach Equilibrium

Separate Bound from Free Ligand
(via vacuum filtration)

Quantify Radioactivity
(using a scintillation counter)

Data Analysis
(Scatchard or non-linear regression

to determine Ki and IC50)

End

 

Start

Prepare Animal Model
(e.g., Pylorus-ligated rat)

Administer L-365,260 or Vehicle
(orally or i.v.)

Administer Gastrin Agonist
(e.g., Pentagastrin)

Collect Gastric Juice

Measure Acid Output
(Titration with NaOH)

Calculate ED50

End
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Start

Administer L-365,260 or Vehicle to Mice

Acclimation Period

Place Mouse in a Cylinder of Water

Record Behavior for a Set Duration
(e.g., 6 minutes)

Score the Duration of Immobility

Compare Immobility Time
Between Treatment Groups

End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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